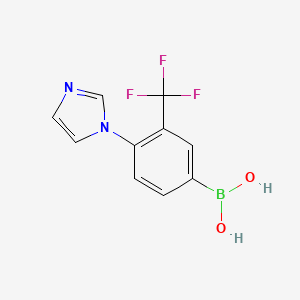
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features an imidazole ring and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenol.
Reduction: The major product is the reduced imidazole derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid primarily involves the interaction of the boronic acid group with target molecules. The boronic acid can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzoic acid
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
Uniqueness
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the boronic acid group. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the boronic acid group provides the ability to form reversible covalent bonds with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8BF3N2O2 |
|---|---|
Peso molecular |
255.99 g/mol |
Nombre IUPAC |
[4-imidazol-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)8-5-7(11(17)18)1-2-9(8)16-4-3-15-6-16/h1-6,17-18H |
Clave InChI |
RKEZLEIHCJRCKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)N2C=CN=C2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
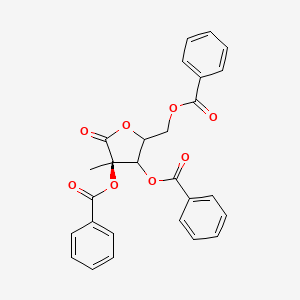
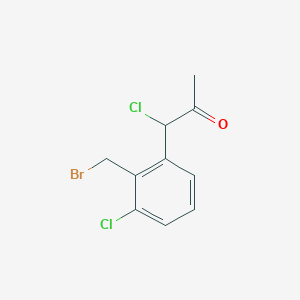
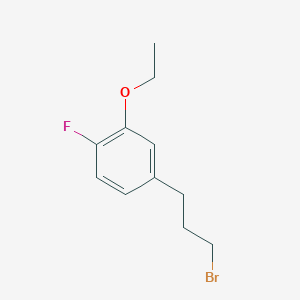
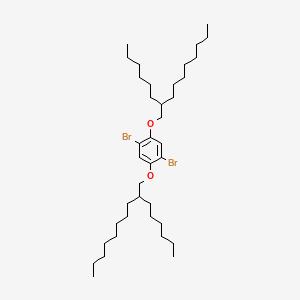


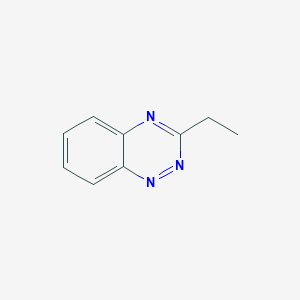



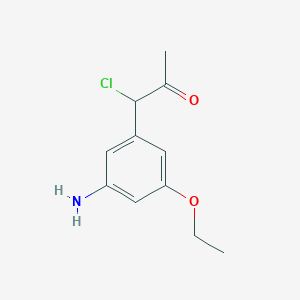
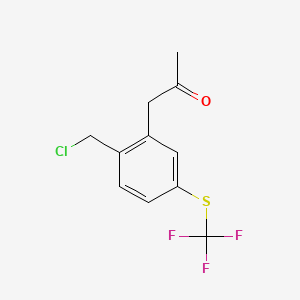
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
